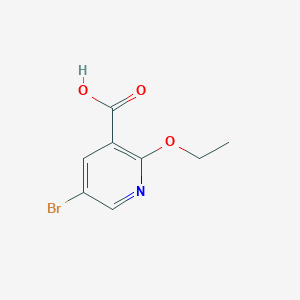
Ácido 5-bromo-2-etoxinicotínico
Descripción general
Descripción
5-Bromo-2-ethoxynicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 5-bromo-2-ethoxynicotinic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 5-bromo-2-ethoxynicotinic acid.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the bromination of 2-hydroxynicotinic acid to produce 5-bromo-2-hydroxynicotinic acid is carried out using sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method avoids the use of hazardous elemental bromine and yields a high purity product . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including regioselective methoxylation, oxidation, and nucleophilic substitution, culminating in bromination and hydrolysis to achieve the desired product . These methods highlight the importance of regioselectivity and the use of safer reagents in the synthesis of brominated pyridine compounds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a bromine atom attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The position of the bromine atom, as well as other substituents like methoxy or amino groups, can affect the reactivity and the potential for further chemical transformations .
Chemical Reactions Analysis
Brominated pyridine compounds can undergo various chemical reactions, including nucleophilic substitution and carboxylation. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been demonstrated, leading to the formation of 6-aminonicotinic acid with high yield and selectivity . This reaction showcases the potential of brominated pyridine derivatives to participate in environmentally friendly reactions utilizing CO2 as a feedstock.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine can affect the acidity of the compound, its solubility in various solvents, and its melting and boiling points. The papers provided do not offer specific data on the physical and chemical properties of 5-bromo-2-ethoxynicotinic acid, but the synthesis and reactions of similar compounds suggest that they are likely to have distinct properties that can be fine-tuned through chemical modifications .
Aplicaciones Científicas De Investigación
Farmacología
Ácido 5-bromo-2-etoxinicotínico: se utiliza en investigación farmacológica como precursor para la síntesis de varios compuestos. Su átomo de bromo puede ser reemplazado estratégicamente o utilizado en reacciones de acoplamiento para crear moléculas con potenciales efectos terapéuticos. La estructura del compuesto permite modificaciones que pueden conducir al desarrollo de nuevos fármacos .
Síntesis orgánica
En química orgánica, el ácido 5-bromo-2-etoxinicotínico sirve como un bloque de construcción versátil. Es particularmente valioso en la construcción de moléculas complejas debido a su reactividad hacia reacciones de acoplamiento cruzado catalizadas por paladio. Los investigadores aprovechan sus propiedades para sintetizar una amplia gama de compuestos heterocíclicos, que son frecuentes en muchos productos farmacéuticos .
Ciencia de los materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de materiales electrónicos orgánicos. Su estructura molecular puede incorporarse a marcos orgánicos más grandes, contribuyendo a las propiedades electrónicas de los materiales utilizados en semiconductores y células fotovoltaicas .
Bioquímica
En bioquímica, el ácido 5-bromo-2-etoxinicotínico se utiliza para estudiar las interacciones enzima-sustrato y los mecanismos de inhibición enzimática. Puede actuar como un análogo de sustrato para investigar los sitios de unión y la actividad de las enzimas, proporcionando información sobre la función enzimática y los puntos potenciales de intervención terapéutica .
Agricultura
Si bien las aplicaciones directas en agricultura no están bien documentadas para este compuesto específico, la investigación relacionada involucra el uso de moléculas orgánicas similares en el desarrollo de agroquímicos. Estos compuestos pueden diseñarse para dirigirse a receptores vegetales específicos, mejorando el crecimiento o brindando protección contra plagas .
Ciencia ambiental
Los científicos ambientales emplean el ácido 5-bromo-2-etoxinicotínico en el estudio de contaminantes orgánicos. Su comportamiento en diversas condiciones ambientales ayuda a comprender las vías de degradación y la persistencia de compuestos orgánicos en los ecosistemas. Este conocimiento es crucial para evaluar el impacto ambiental de los nuevos productos químicos antes de su introducción a gran escala .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Propiedades
IUPAC Name |
5-bromo-2-ethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDXHCDXKRRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626839 | |
| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393184-78-6 | |
| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)






![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)
